molecular formula FH B077423 Fluorine-18 CAS No. 13981-56-1

Fluorine-18

Número de catálogo: B077423
Número CAS: 13981-56-1
Peso molecular: 19.0089 g/mol
Clave InChI: KRHYYFGTRYWZRS-BJUDXGSMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Positron Emission Tomography (PET)

Fluorine-18 is predominantly used in PET imaging due to its optimal decay characteristics, including a half-life of approximately 109.7 minutes and a high positron emission rate (97% β+ decay) . These properties allow for high-resolution imaging while minimizing the radiation dose to patients. The most common radiotracer that incorporates this compound is fluorodeoxyglucose (FDG), which is vital for evaluating metabolic activity in tissues.

Clinical Applications

  • Oncology : this compound FDG PET scans are extensively used to detect and monitor various cancers, providing insights into tumor metabolism and response to therapy .
  • Neurology : It helps in diagnosing neurological disorders, including Alzheimer's disease, by assessing glucose metabolism in the brain .
  • Cardiology : this compound labeled compounds are used to evaluate myocardial perfusion and viability .

Radiopharmaceutical Development

The versatility of this compound allows for its incorporation into diverse biomolecules, enhancing the development of new radiopharmaceuticals. This includes both small molecules and larger biomolecules like antibodies.

Labeling Strategies

This compound can be introduced into molecules through various labeling techniques:

  • Nucleophilic Substitution : This method involves using this compound fluoride as a nucleophile to replace a leaving group in organic compounds .
  • Electrophilic Substitution : In this approach, this compound is introduced into aromatic compounds, facilitating the synthesis of complex radiotracers .

The development of efficient labeling strategies is crucial for producing high-specific activity radiotracers that can be used clinically.

Emerging Research Areas

Recent advancements have expanded the applications of this compound beyond conventional uses:

  • Theranostics : Combining diagnostic imaging with targeted therapy using this compound labeled agents is gaining traction. For instance, radiotracers targeting specific cancer biomarkers enable personalized treatment planning .
  • Biodistribution Studies : this compound is employed in preclinical studies to understand the pharmacokinetics and biodistribution of new drug candidates .

Case Study 1: Cancer Imaging

A study demonstrated the efficacy of this compound FDG PET in monitoring treatment response in patients with aggressive non-Hodgkin lymphoma. Mid-treatment scans provided critical insights into metabolic changes, aiding clinicians in adjusting therapeutic strategies .

Case Study 2: Neurological Disorders

In a clinical trial involving Alzheimer's patients, this compound labeled compounds were used to visualize amyloid plaques in the brain, contributing to early diagnosis and intervention strategies .

Challenges and Future Directions

Despite its advantages, working with this compound poses challenges such as limited nucleophilicity and the need for specialized equipment for its production and handling. Ongoing research aims to develop more efficient synthetic routes and improve the stability of this compound labeled compounds for broader applications.

Application AreaKey UsesAdvantages
OncologyTumor detection and monitoringHigh sensitivity and specificity
NeurologyDiagnosis of neurodegenerative diseasesNon-invasive assessment of brain metabolism
CardiologyMyocardial perfusion studiesReal-time functional imaging
TheranosticsPersonalized treatment planningCombination of diagnostics and therapeutics

Actividad Biológica

Fluorine-18 (18^{18}F) is a radioactive isotope widely used in positron emission tomography (PET) imaging due to its favorable properties, including a half-life of approximately 110 minutes and the ability to emit positrons. Its biological activity is primarily linked to its role as a radiotracer in medical imaging, particularly in oncology, neurology, and cardiology. This article details the biological activity of 18^{18}F, including its synthesis, biodistribution, metabolic pathways, and clinical applications.

Physical Properties

The physical properties of 18^{18}F are crucial for its application in PET. The following table summarizes key characteristics:

PropertyValue
Symbol18^{18}F
Half-life109.77 minutes
Decay modesPositron emission (97%), Electron capture (3%)
Maximum Energy (MeV)0.64
Theoretical Specific Activity (GBq/μmol)6.3 × 104^4
Decay Product18^{18}O

Synthesis and Labeling Techniques

The synthesis of 18^{18}F-labeled compounds typically involves nucleophilic substitution reactions. Various methods have been developed for efficient labeling:

  • Nucleophilic Fluorination : Utilizing 18^{18}F-fluoride ions for the synthesis of radiotracers.
  • Late-Stage Functionalization : Emerging techniques allow for the incorporation of 18^{18}F into complex organic molecules without extensive precursor modification .

Recent advancements have focused on high-yield methods that enable the rapid synthesis of 18^{18}F-labeled biomolecules, such as peptides and small molecules, with minimal byproducts .

Biological Activity and Mechanism

The biological activity of 18^{18}F is predominantly characterized by its uptake in various tissues, which is influenced by metabolic processes. One of the most notable applications is in the form of 18^{18}F-fluorodeoxyglucose (18^{18}F-FDG), which mimics glucose metabolism:

  • Uptake Mechanism : Glucose transporters (GluT) facilitate the entry of 18^{18}F-FDG into cells where it is phosphorylated by hexokinase.
  • Metabolic Trapping : The phosphorylated form, 18^{18}F-FDG-6-phosphate, cannot be further metabolized, leading to its accumulation within high-metabolism tissues such as tumors .

Biodistribution Studies

Biodistribution studies reveal how 18^{18}F-labeled compounds behave in vivo:

  • A study on 18^{18}F-labeled N(ε)-carboxymethyl-lysine (CML) showed rapid distribution via blood and renal excretion following intravenous administration, while gastrointestinal absorption was minimal .
  • In another study using a chicken embryo model, researchers demonstrated that low-energy proton irradiation could produce detectable signals from 18^{18}F within tumor tissues, indicating effective retention and minimal biological washout .

Oncology

In oncology, 18^{18}F-FDG PET scans are utilized for diagnosing and monitoring treatment responses in cancers such as lymphoma and breast cancer. A notable case involved a mid-treatment PET scan that significantly influenced therapeutic decisions based on tumor metabolic activity.

Neurology

In neurology, PET imaging with 18^{18}F compounds has been pivotal in studying neurodegenerative diseases like Alzheimer's disease. The ability to visualize amyloid plaques using specific 18^{18}F-labeled tracers has enhanced diagnostic accuracy.

Cardiology

Cardiac imaging with 18^{18}F-labeled agents allows for evaluating myocardial perfusion and viability, aiding in the management of coronary artery disease.

Propiedades

Número CAS

13981-56-1

Fórmula molecular

FH

Peso molecular

19.0089 g/mol

Nombre IUPAC

fluorane

InChI

InChI=1S/FH/h1H/i1-1

Clave InChI

KRHYYFGTRYWZRS-BJUDXGSMSA-N

SMILES

F

SMILES isomérico

[18FH]

SMILES canónico

F

Sinónimos

18F radioisotope
F-18 radioisotope
Fluorine-18

Origen del producto

United States

Synthesis routes and methods I

Procedure details

N-ethyl-N-methoxymethylpyrrolidinium chloride (44.3 g) was mixed with a solution of hydrofluoric acid. N2 was bubbled through the mixture with heating at 60° C. to remove hydrogen chloride and an excess of hydrofluoric acid and obtain 62.10 g of N-ethyl-N-methoxymethylpyrrolidinium fluoride. In 1000 g of 50% aqueous solution of hydrofluoric acid was dissolved 156 g of aluminum hydroxide at room temperature and the mixture was filtered. The filtrate was cooled to obtain 442.76 g of aluminum fluoride nonahydrates. To 46.00 g of the above N-ethyl-N-methoxymethylpyrrolidinium fluoride was added 53.04 g of aluminum fluoride nonahydrates at 50° C. with stirring. N2 was bubbled through the mixture with heating at 130° C. to remove hydrofluoric acid and obtain 45.5 g of the desired product (brown liquid). The product was checked for 1H-NMR and electrical conductivity as in Example 1.
Name
N-ethyl-N-methoxymethylpyrrolidinium chloride
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N-methoxymethyl-N-methylpyrrolidinium chloride (50.0 g) was mixed with a solution of hydrofluoric acid. N2 was bubbled through the mixture with heating at 60° C. to remove hydrogen chloride and an excess of hydrofluoric acid and obtain 59.52 g of N-methoxymethyl-N-methylpyrrolidinium fluoride. In 1000 g of 50% aqueous solution of hydrofluoric acid was dissolved 156 g of aluminum hydroxide at room temperature and the mixture was filtered. The filtrate was cooled to obtain 442.76 g of aluminum fluoride nonahydrates. To 30.4 g of the above N-methoxymethyl-N-methylpyrrolidinium fluoride was added 36.4 g of aluminum fluoride nonahydrates at 50° C. with stirring. N2 was bubbled through the mixture with heating at 130° C. to remove hydrofluoric acid and obtain 29.4 g of the desired product (brown liquid). The product was checked for 1H-NMR, electrical conductivity and voltage resistance as in Example 1.
Name
N-methoxymethyl-N-methylpyrrolidinium chloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

N-ethoxymethyl-N-methylpyrrolidinium chloride (60.90 g) was mixed with a solution of hydrofluoric acid. N2 was bubbled through the mixture with heating at 60° C. to remove hydrogen chloride and an excess of hydrofluoric acid and obtain 62.10 g of N-ethoxymethyl-N-methylpyrrolidinium fluoride. In 1000 g of 50% aqueous solution of hydrofluoric acid was dissolved 156 g of aluminum hydroxide at room temperature and the mixture was filtered. The filtrate was cooled to obtain 442.76 g of aluminum fluoride nonahydrates. To 46.70 g of the above N-ethoxymethyl-N-methylpyrrolidinium fluoride was added 53.40 g of aluminum fluoride nonahydrates at 50° C. with stirring. N2 was bubbled through the mixture with heating at 130° C. to remove hydrofluoric acid and obtain 46.80 g of the desired product (brown liquid). The product was checked for 1H-NMR and electrical conductivity as in Example 1.
Name
N-ethoxymethyl-N-methylpyrrolidinium chloride
Quantity
60.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In one embodiment, 1,1,1,2,3-pentafluoropropane is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2-propene. In another embodiment, 1,1,1,2,3-pentafluoropropene is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2,3,3-trichloropropane (CFC-215bb). In some embodiments, hydrogen fluoride is produced as a by-product via the unintended dehydrofluorination of 1,1,1,2,3-pentafluoropropane over a hydrogenation catalyst, to produce 1,1,1,2-tetrafluoropropene and hydrogen fluoride. Under the hydrogenation conditions, 1,1,1,2-tetrafluoropropene is hydrogenated to 1,1,1,2-tetrafluoropropane. In some embodiments, hydrogen fluoride is produced as a by-product via the over hydrogenation of 1,1,1,2,3-pentafluoropropane which produces 1,1,1,2-tetrafluoropropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In one embodiment, 1,1,1,2,3-pentafluoropropane is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2-propene. In another embodiment, 1,1,1,2,3-pentafluoropropene is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2,3,3-trichloropropane (CFC-215bb). In some embodiments, hydrogen fluoride is produced as a by-product via the unintended dehydrofluorination of 1,1,1,2,3-pentafluoropropane over a hydrogenation catalyst, to produce 1,1,1,2-tetrafluoropropene and hydrogen fluoride. Under the hydrogenation conditions, 1,1,1,2-tetrafluoropropene is hydrogenated to 1,1,1,2-tetrafluoropropane. In some embodiments, hydrogen fluoride is produced as a by-product via the over hydrogenation of 1,1,1,2,3-pentafluoropropane which produces 1,1,1,2-tetrafluoropropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorine-18

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.